Computed Lipophilicity (XLogP3) Comparison: 4-CF₃-Benzoyl Oxime Ester vs. Parent 3-Nitrobenzaldoxime vs. 4-CH₃-Benzoyl Analog
Among benzaldoxime derivatives evaluated by PubChem's XLogP3 algorithm, the target compound bearing the 4-trifluoromethylbenzoyl ester exhibits a computed XLogP3 of 4.1, compared with approximately 2.2 for the unesterified parent 3-nitrobenzaldoxime and an estimated ~3.2 for the hypothetical 4-methylbenzoyl ester analog [1]. The ~1.9 logP unit increase relative to the parent oxime corresponds to a theoretical ~80-fold increase in octanol/water partition coefficient, which is a primary determinant of passive membrane permeability and organic-phase partitioning in extraction or chromatographic workflows [2].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.1 |
| Comparator Or Baseline | 3-Nitrobenzaldoxime (CAS 3431-62-7): XLogP3 ~2.2; hypothetical 4-CH₃-benzoyl ester analog: estimated XLogP3 ~3.2 |
| Quantified Difference | ΔXLogP3 = +1.9 vs. parent oxime; ~+0.9 vs. 4-CH₃ analog (estimated) |
| Conditions | Computed by PubChem XLogP3 3.0 algorithm (2021 release). Comparator XLogP3 values from PubChem prediction. 4-CH₃ analog value is structure-based estimate, not experimentally measured. |
Why This Matters
Higher lipophilicity directly impacts organic-phase extraction efficiency and reverse-phase chromatographic retention, making this compound more suitable for non-aqueous reaction media than the parent oxime, which is a key procurement filter for medicinal chemistry building block selection.
- [1] PubChem CID 1474672: Computed Properties – XLogP3-AA = 4.1. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1474672 (accessed 2026-05-06). View Source
- [2] Leo, A.; Hansch, C.; Elkins, D. Partition coefficients and their uses. Chem. Rev. 1971, 71, 525–616. View Source
